![molecular formula C13H12FN3O3 B2579285 4-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 921812-08-0](/img/structure/B2579285.png)
4-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorobenzene ring, tetrahydrofuran ring, oxadiazole ring, and amide group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions. The fluorine atom on the benzene ring could potentially be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .Scientific Research Applications
- Mechanism : Molecular docking studies suggest that compound 9Ip interacts significantly with succinate dehydrogenase (SDH) through hydrogen bonding and p-π interactions, potentially explaining its mode of action .
- Properties : Investigations into its structural and nonlinear optical properties have been conducted using techniques such as Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy .
Antifungal Activity
Schiff Base Material
Fluoroxidation Reactions
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is the Succinate Dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with its target, SDH, through hydrogen bonding and pi-pi interactions . This interaction inhibits the activity of SDH, disrupting the energy production in cells .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide affects the citric acid cycle and the electron transport chain . The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy .
Result of Action
The inhibition of SDH by 4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide leads to a decrease in ATP production . This energy deficit can lead to cell death, particularly in cells with high energy demands .
properties
IUPAC Name |
4-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3/c14-9-5-3-8(4-6-9)11(18)15-13-17-16-12(20-13)10-2-1-7-19-10/h3-6,10H,1-2,7H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWGZYRGKKXETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide |
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